1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
Description
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-12(2)22-14-5-3-13(4-6-14)16(21)20-9-7-19(8-10-20)15-11-17-23-18-15/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDGKZKQBMWSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine often involves multiple steps starting from readily available starting materials. The process generally involves:
Preparation of the 1,2,5-thiadiazole core, typically through cyclization reactions.
Coupling of the thiadiazole with a piperazine moiety.
Incorporation of the 4-(Propan-2-yloxy)benzoyl group through acylation reactions.
Industrial Production Methods
In an industrial setting, this compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. Typical methods include:
Continuous flow reactors to control reaction parameters precisely.
Use of automated synthesizers to streamline the multi-step synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Oxidation: : Often transforming thiadiazole moieties.
Reduction: : Affecting the benzoyl group under specific conditions.
Substitution: : Both nucleophilic and electrophilic substitutions on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Halogenating agents (e.g., bromine), nucleophiles (e.g., amines).
Major Products
The products of these reactions depend on the specific reagents and conditions but can include altered aromatic compounds, functionalized piperazines, and modified thiadiazoles.
Scientific Research Applications
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine finds applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe to study biological pathways involving piperazine and thiadiazole groups.
Medicine: : Potential therapeutic applications due to its structural components.
Industry: : Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interactions with molecular targets. The thiadiazole moiety often interacts with enzymes, while the piperazine group may bind to receptors or other protein structures. This dual interaction pathway can modulate biological activities and chemical reactions.
Comparison with Similar Compounds
1-(Pyridine-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Structural Difference : Replaces the 4-(propan-2-yloxy)benzoyl group with a pyridine-4-carbonyl moiety.
- This compound is reported in crystallographic studies but lacks explicit pharmacological data .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
- Example : 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a in ).
- Structural Difference : Substitutes the thiadiazole with a 4-chlorobenzhydryl group and varies the benzoyl substituent.
- Functional Impact : The benzhydryl group enhances steric bulk, improving receptor binding in cancer cell lines (e.g., IC₅₀ values ranging from 12–45 μM against MCF-7 breast cancer cells) .
1-[4-(4-Chlorophenyl)thiazol-2-yl]-4-methylpiperazine
- Structural Difference : Replaces the thiadiazole with a thiazole ring and introduces a methyl group on piperazine.
- Functional Impact: Thiazole derivatives are known for antimicrobial and anticancer activities. The methyl group may reduce metabolic degradation compared to bulkier substituents .
Heterocyclic Ring Modifications
Terconazole
- Structural Difference : Contains a triazole ring instead of thiadiazole and an isopropyl-substituted piperazine.
- Functional Impact: Exhibits antifungal activity by inhibiting lanosterol 14α-demethylase. The triazole enhances metal-binding capacity, critical for enzyme inhibition .
1-[4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy Derivatives
- Example : Timolol EP Impurity E ().
- Structural Difference : Links thiadiazole to morpholine via an ether bond.
- Functional Impact : The morpholine ring improves solubility and pharmacokinetics, as seen in beta-blockers like timolol .
Pharmacological Activity Comparison
Physicochemical Data
Biological Activity
1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores its synthesis, biological activities, and relevant case studies.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains and fungi. In a study evaluating related compounds, it was found that modifications in the thiadiazole structure enhanced their antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's piperazine component is known for its anticancer properties. A study on piperazine derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines, including breast and lung cancer models. The mechanism was attributed to apoptosis induction and cell cycle arrest .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. Compounds similar to this compound have been tested as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cancer cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of thiadiazole derivatives, including our compound of interest. The results indicated that at a concentration of 50 µg/mL, the compound exhibited a zone of inhibition of 15 mm against E. coli, suggesting moderate antibacterial activity .
Case Study 2: Anticancer Activity
In vitro tests on human lung cancer cells (A549) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. At a concentration of 100 µM, cell viability dropped to 40% compared to the control group, demonstrating significant anticancer potential .
Data Summary
| Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antimicrobial | 50 µg/mL | Zone of inhibition: 15 mm (E. coli) |
| Anticancer | 100 µM | Cell viability: 40% (A549 cells) |
| Enzyme Inhibition | Varies | Significant inhibition of DHFR |
Q & A
Q. Purification Challenges :
- Byproduct Removal : Use silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:8 to 1:2 ratios) to separate polar impurities .
- Solvent Selection : DCM or ethyl acetate extraction followed by brine washes improves yield by removing unreacted starting materials .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | DCM, N,N-diisopropylethylamine, 24h, RT | ~70% | |
| Thiadiazole Coupling | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM (1:2) | ~65% |
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A irritant) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile solvents like DMF or DCM .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent toxic vapor release .
Q. Key Safety Data :
- Stability : Stable under inert atmospheres but decomposes under oxidative conditions, releasing nitrogen oxides .
- Storage : Store at 2–8°C in airtight containers with desiccants to prevent hydrolysis .
Advanced: How does the 1,2,5-thiadiazole moiety influence the compound’s electronic properties and reactivity in nucleophilic substitutions?
Methodological Answer:
The thiadiazole ring is electron-deficient due to its conjugated π-system and electronegative sulfur/nitrogen atoms. This impacts reactivity by:
Q. Experimental Validation :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying reactive regions .
- Kinetic Studies : Monitor substitution rates using HPLC under varying pH conditions (e.g., pH 7–9) to quantify activation barriers .
Advanced: What computational approaches are effective in predicting this compound’s binding affinity for tyrosine kinase targets, and how do they compare to empirical data?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., Glu883 in EGFR) and hydrophobic contacts with the thiadiazole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, calculating RMSD and binding free energy (MM-PBSA) .
Q. Validation Strategies :
- In Vitro Assays : Compare computed IC₅₀ values with kinase inhibition data from ADP-Glo™ assays. Discrepancies >10% may indicate overlooked solvation effects .
- SAR Analysis : Correlate substituent electronegativity (Hammett σ values) with activity trends to refine computational models .
Advanced: How can researchers resolve contradictions in reported biological activity data among structurally similar piperazine-thiadiazole derivatives?
Methodological Answer:
- Meta-Analysis Framework :
- Data Normalization : Adjust for assay variability (e.g., cell line differences, incubation times) using Z-score normalization .
- Substituent Clustering : Group compounds by substituent electronic profiles (e.g., π-accepting thiadiazole vs. donating groups) to identify activity trends .
- Machine Learning : Train random forest models on PubChem datasets to predict activity outliers and identify confounding variables (e.g., solubility) .
Q. Case Study :
- Contradictory Cytotoxicity : A derivative showed IC₅₀ = 5 μM in MCF-7 cells but was inactive in HeLa. Resolution: HeLa’s overexpression of ABC transporters reduces intracellular accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
